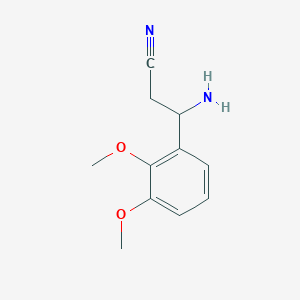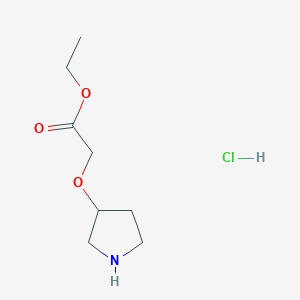
2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of acetic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride typically involves the reaction of pyrrolidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Produces acetic acid and ethanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Forms pyrrolidone derivatives.
Aplicaciones Científicas De Investigación
2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidone: An oxidized derivative of pyrrolidine.
Ethyl acetate: A simple ester used as a solvent and reagent.
Uniqueness
2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is unique due to the presence of both the pyrrolidine ring and the ester group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
ethyl 2-pyrrolidin-3-yloxyacetate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
BNOJOTSEJBLTEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
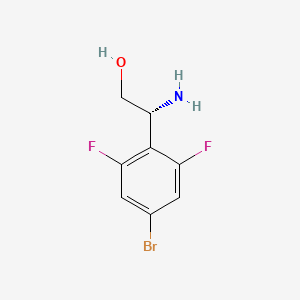
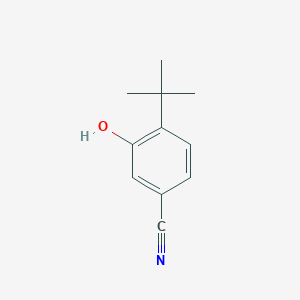
![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)
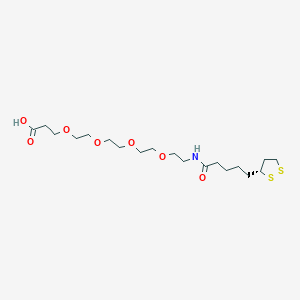
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
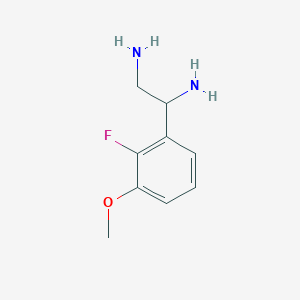
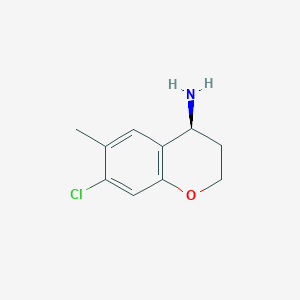
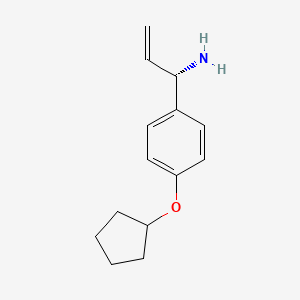
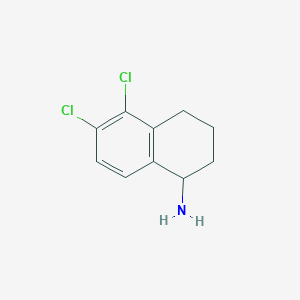

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
